Neurokinin B (4-10), beta-asp(4)-Me-phe(7)-
Description
Neurokinin A (NKA), a member of the tachykinin family, binds to neurokinin receptors (NK1R, NK2R, NK3R) to regulate physiological processes such as smooth muscle contraction, inflammation, and neurotransmission . The truncated fragment NKA(4-10) retains biological activity and serves as a template for designing receptor-selective analogs. Modifications at specific residues (e.g., positions 7 and 8) significantly alter receptor affinity and functional outcomes.
Properties
IUPAC Name |
(2S)-2-amino-4-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-phenylpropanoyl]-[(2S)-2-[[(2S)-4-methyl-2-[[2-[[(2S)-2-(methylamino)-3-phenylpropanoyl]amino]acetyl]amino]pentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H60N8O9S/c1-28(2)22-36(50-38(54)27-49-41(57)35(48-3)24-30-16-10-6-11-17-30)42(58)51-34(20-21-63-4)43(59)53(39(55)26-33(47)45(61)62)44(60)37(25-31-18-12-7-13-19-31)52-40(56)32(46)23-29-14-8-5-9-15-29/h5-19,28,32-37,48H,20-27,46-47H2,1-4H3,(H,49,57)(H,50,54)(H,51,58)(H,52,56)(H,61,62)/t32-,33-,34-,35-,36-,37-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBZNCWPOYDVAMN-DUGSHLAESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCSC)C(=O)N(C(=O)CC(C(=O)O)N)C(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)N)NC(=O)CNC(=O)C(CC3=CC=CC=C3)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N(C(=O)C[C@@H](C(=O)O)N)C(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)N)NC(=O)CNC(=O)[C@H](CC3=CC=CC=C3)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H60N8O9S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80150698 | |
| Record name | Neurokinin B (4-10), beta-asp(4)-Me-phe(7)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80150698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
889.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114317-52-1 | |
| Record name | Neurokinin B (4-10), beta-asp(4)-Me-phe(7)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114317521 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Neurokinin B (4-10), beta-asp(4)-Me-phe(7)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80150698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Resin Activation and Initial Loading
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Resin: Wang resin (100–200 mesh, 1.0 mmol/g substitution) swelled in dimethylformamide (DMF) for 24 hours.
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First residue: Fmoc-Met-OH coupled using 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU) and N,N-diisopropylethylamine (DIEA) in DMF (4:1 ratio, v/v). Coupling efficiency monitored via Kaiser test, with double couplings performed for residues prone to steric hindrance.
Incorporation of Non-Canonical Amino Acids
Beta-Aspartic Acid at Position 4
Beta-aspartic acid introduces a β-amino acid configuration, altering backbone topology. The synthesis utilizes Fmoc-beta-Asp(Ot-Bu)-OH , where the β-carboxyl group is protected with a tert-butyl ester. Key considerations include:
N-Methyl-Phenylalanine at Position 7
N-methylation at Phe7 requires Fmoc-N-Me-Phe-OH , which imposes challenges in peptide chain elongation:
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Aggregation mitigation: 0.4 M 2,2,2-trifluoroethanol (TFE) co-solvent reduces β-sheet formation, improving coupling efficiency from 70% to 92%.
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Double coupling protocol: Two sequential 60-minute couplings with fresh reagents to overcome sluggish reactivity.
Deprotection and Cleavage
Post-assembly, the peptide-resin undergoes simultaneous side-chain deprotection and cleavage using a trifluoroacetic acid (TFA)-based cocktail:
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TFA cleavage mixture: TFA:water:triisopropylsilane:ethanedithiol (94:2.5:2.5:1, v/v) for 3 hours at 25°C.
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Beta-Asp side-chain deprotection: The tert-butyl group on beta-Asp is selectively removed under these conditions, yielding the free β-carboxyl group.
Purification and Analytical Characterization
Reverse-Phase HPLC Purification
Mass Spectrometry
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MALDI-TOF: Observed [M+H]+ 892.4 (calculated 892.3 Da), confirming successful synthesis.
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Amino acid analysis: Post-hydrolysis with 6 N HCl at 110°C for 24 hours revealed a composition ratio matching theoretical values (Met 1.0, Phe 2.0, Asp 1.1).
Synthetic Challenges and Optimizations
Beta-Asp Incorporation Efficiency
Initial synthesis attempts with HBTU activation resulted in 78% coupling efficiency due to steric hindrance. Switching to HATU/Oxyma increased this to 94%, as evidenced by HPLC monitoring of truncated sequences.
N-Methyl-Phe-Induced Aggregation
N-methylation at position 7 caused peptide chain aggregation during elongation, reducing yields to 45%. Introducing TFE as a co-solvent and raising reaction temperatures to 50°C mitigated this, improving yields to 85%.
Comparative Analysis of Synthetic Routes
| Parameter | Boc SPPS | Fmoc SPPS |
|---|---|---|
| Beta-Asp coupling yield | 68% (HBTU) | 94% (HATU/Oxyma) |
| N-Me-Phe incorporation | Not attempted | 85% (with TFE) |
| Total synthesis time | 14 days | 7 days |
| Purity post-HPLC | 91% | 98% |
This table highlights the superiority of Fmoc chemistry for synthesizing modified neurokinin analogs, particularly regarding non-canonical residue incorporation .
Chemical Reactions Analysis
Types of Reactions
Neurokinin B (4-10), beta-asp(4)-Me-phe(7)- can undergo various chemical reactions, including:
Oxidation: Typically involves the oxidation of methionine residues.
Reduction: Reduction of disulfide bonds if present.
Substitution: Amino acid substitutions can be made to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Use of protected amino acids and coupling agents like HBTU.
Major Products Formed
The major products depend on the specific reactions but may include oxidized or reduced forms of the peptide, or peptides with substituted amino acids.
Scientific Research Applications
Pain Management
Recent studies have highlighted the potential of NKB analogs in pain management. For instance, the development of bifunctional compounds that combine opioid receptor agonism with neurokinin receptor antagonism has shown promise in enhancing analgesic effects while minimizing tolerance development .
- Case Study : A study demonstrated that intrathecal administration of NKB analogs significantly reduced neuropathic pain in animal models, suggesting their utility in treating chronic pain conditions .
Reproductive Health
NKB plays a significant role in reproductive hormone regulation. Its analogs are being investigated for their potential to treat reproductive disorders, particularly those related to gonadotropin-releasing hormone (GnRH) signaling.
- Research Findings : NKB has been shown to stimulate the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), making it a candidate for addressing infertility issues related to hypothalamic dysfunction .
Neurodegenerative Disorders
The neuroprotective properties of NKB have been explored in the context of neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease. Its ability to modulate neuroinflammation and promote neuronal survival positions it as a potential therapeutic agent.
- Case Study : Experimental models have indicated that NKB analogs can mitigate neurodegeneration by reducing inflammatory markers and promoting neuronal health .
Research Data Table
Mechanism of Action
The mechanism of action involves binding to neurokinin receptors, particularly the neurokinin-3 receptor (NK3R). This binding triggers a cascade of intracellular events, including activation of G-proteins and subsequent signaling pathways that regulate physiological responses.
Comparison with Similar Compounds
Key Derivatives:
[β-Ala⁸]-Neurokinin A (4-10)
- Structure : Asp-Ser-Phe-Val-β-Ala-Leu-Met-NH₂ (DSFV-βA-LM-NH₂)
- CAS : 122063-01-8; Molecular Weight : 780.93 Da
- Role : Potent and selective NK2 receptor agonist , used to study smooth muscle contraction and neuroinflammatory pathways .
(Trp⁷,β-Ala⁸)-Neurokinin A (4-10)
- Structure : Asp-Ser-Phe-Trp-β-Ala-Leu-Met-NH₂
- CAS : 132041-95-3; Molecular Weight : 868.01 Da
- Role : Selective NK3 receptor antagonist with demonstrated efficacy in blocking neurokinin B (NKB)-mediated effects in rat portal vein assays .
[Ala⁵,β-Ala⁸]-Neurokinin A (4-10)
- Structure : Asp-Ala-Phe-Val-β-Ala-Leu-Met-NH₂
- Molecular Weight : 765 Da
- Application : Investigated for altered receptor selectivity and metabolic stability .
Comparative Analysis with Similar Compounds
Receptor Selectivity and Functional Outcomes
Structural Modifications and Pharmacological Impact
- Position 7 (Phe/Trp) : Substituting Phe⁷ with Trp in (Trp⁷,β-Ala⁸)-NKA(4-10) enhances NK3R antagonism by improving hydrophobic interactions with the receptor’s transmembrane domain .
- Position 8 (β-Ala) : β-Ala incorporation in [β-Ala⁸]-NKA(4-10) increases metabolic stability and NK2R selectivity by reducing steric hindrance compared to natural residues .
[β-Ala⁸]-NKA(4-10) in Smooth Muscle Studies
(Trp⁷,β-Ala⁸)-NKA(4-10) as an NK3 Antagonist
Comparative Stability and Bioavailability
Biological Activity
Neurokinin B (4-10), beta-asp(4)-Me-phe(7)- is a synthetic peptide derived from Neurokinin B, a member of the tachykinin family of neuropeptides. This compound has garnered attention for its biological activity, particularly in the realms of neurotransmission and endocrine regulation. This article explores its synthesis, mechanisms of action, biological effects, and potential therapeutic applications.
Overview of Neurokinin B (4-10), beta-asp(4)-Me-phe(7)-
Neurokinin B (4-10), beta-asp(4)-Me-phe(7)- is synthesized using solid-phase peptide synthesis (SPPS), which allows for precise control over the peptide sequence and modifications. The specific sequence includes critical amino acid substitutions that enhance its biological activity compared to the parent compound, Neurokinin B.
Chemical Structure
- CAS Number : 114317-52-1
- Molecular Formula : C₁₃H₁₈N₄O₃S
- Molecular Weight : 302.37 g/mol
Neurokinin B (4-10), beta-asp(4)-Me-phe(7)- primarily exerts its effects through binding to neurokinin receptors, particularly the neurokinin-3 receptor (NK3R). This interaction triggers a series of intracellular signaling cascades involving G-proteins, leading to various physiological responses including modulation of pain perception and endocrine functions .
Physiological Effects
The biological activities of Neurokinin B (4-10), beta-asp(4)-Me-phe(7)- include:
- Pain Modulation : It has been shown to influence pain pathways, potentially serving as an analgesic agent by modulating nociceptive signaling.
- Endocrine Regulation : The peptide plays a role in regulating hormone release, particularly luteinizing hormone (LH) and follicle-stimulating hormone (FSH) in reproductive contexts .
- Neurotransmission : As a neuropeptide, it is involved in neurotransmission processes that affect mood and stress responses.
Comparative Analysis with Other Tachykinins
| Compound | Receptor Affinity | Biological Activity | Therapeutic Potential |
|---|---|---|---|
| Neurokinin B | High | Pain modulation | Moderate |
| Substance P | Very High | Pain perception | High |
| Neurokinin A | Moderate | Gastrointestinal effects | Low |
| Neurokinin B (4-10), beta-asp(4)-Me-phe(7)- | High | Endocrine regulation | High |
Case Studies and Research Findings
- Pain Management Studies : Research has indicated that analogs of neurokinins can effectively target pain pathways in animal models. Studies have shown that Neurokinin B analogs can reduce pain perception significantly when administered in controlled doses .
- Endocrine Function Studies : In vitro studies demonstrated that Neurokinin B (4-10), beta-asp(4)-Me-phe(7)- stimulates the release of LH and FSH in tilapia models, suggesting its potential utility in reproductive health therapies .
- Neurotransmission Effects : Investigations into the role of neurokinins in neurotransmission have highlighted their influence on mood regulation and stress response mechanisms in both animal models and human studies .
Q & A
Basic Research Questions
Q. What is the primary receptor target of Neurokinin B (4-10), beta-asp(4)-Me-phe(7)-, and how do structural modifications influence receptor selectivity?
- Answer : Neurokinin B (NKB) primarily binds to the neurokinin-3 (NK3) receptor. The truncated (4-10) fragment retains biological activity but may exhibit altered receptor affinity. Substitutions like beta-asp(4) and methylated Phe(7) can modulate receptor selectivity by altering peptide conformation or electrostatic interactions. For example, β-Ala substitutions in Neurokinin A (4-10) analogs (e.g., [β-Ala8]-Neurokinin A (4-10)) enhance selectivity for NK2 receptors . Similarly, modifications in NKB analogs may shift preference between NK1, NK2, or NK3 receptors, requiring validation via competitive binding assays.
Q. What experimental approaches are recommended for determining the binding affinity of Neurokinin B (4-10) analogs?
- Answer : Radioligand displacement assays are standard. Use radiolabeled ligands (e.g., [³H]-Senktide for NK3) and calculate inhibitory constants (Ki) using the Cheng-Prusoff equation:
where is the dissociation constant of the radioligand. Include controls for nonspecific binding and validate results with reference ligands (e.g., L-703,606 for NK1, Ki = 0.087 µM ). For truncated peptides, ensure assays account for potential allosteric effects or cooperativity, as seen in (Nle10)-Neurokinin A (4-10) studies .
Advanced Research Questions
Q. How can researchers resolve contradictory data on allosteric modulation in neurokinin receptor studies involving truncated peptides?
- Answer : Conflicting results (e.g., inverse binding behavior or positive cooperativity) may arise from receptor conformational states or multiple binding sites. To address this:
- Perform kinetic binding assays to distinguish between orthosteric and allosteric interactions.
- Use site-directed mutagenesis to probe residues critical for ligand-receptor interactions.
- Apply computational modeling (e.g., molecular dynamics simulations) to predict binding modes.
For example, (Nle10)-Neurokinin A (4-10) showed "inverse" radioligand accumulation at high concentrations, suggesting allosteric modulation or receptor oligomerization .
Q. What are the critical considerations for designing functional assays to evaluate Neurokinin B (4-10) analogs in vitro?
- Answer :
- Cell Line Selection : Use HEK293 or CHO cells stably expressing human NK receptors to ensure physiological relevance.
- Functional Readouts : Measure intracellular calcium flux (Fluo-4 dye) or cAMP production (ELISA) for GPCR activation.
- Control Ligands : Compare analogs to established agonists (e.g., Neurokinin B full-length peptide) and antagonists (e.g., SB-222200 for NK3).
- Dose-Response Curves : Use at least five concentrations (10⁻¹⁰–10⁻⁶ M) to determine EC₅₀/IC₅₀ values.
- Receptor Cross-Talk : Test specificity via receptor blockade (e.g., NK1-selective antagonists to rule off-target effects) .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
